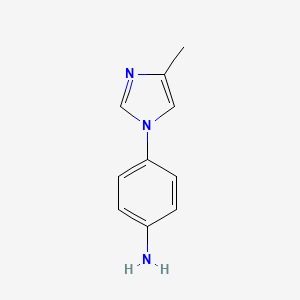
4-(4-Methyl-1h-imidazol-1-yl)benzenamine
Vue d'ensemble
Description
4-(4-Methyl-1H-imidazol-1-yl)benzenamine, commonly referred to as 4-MBI, is a compound that has been studied for its potential use in a variety of scientific and medical applications. 4-MBI is a heterocyclic aromatic amine that is composed of a benzene ring and an imidazole moiety. It is a relatively small molecule, with a molecular weight of approximately 150 g/mol. 4-MBI has been extensively studied due to its potential applications in drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
OLED Materials
This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These are used as blue phosphorescent emitters in OLED (Organic Light Emitting Diodes) technology, which are crucial for high-quality display and lighting systems .
Antimicrobial Agents
A derivative of this compound has shown significant activity against various bacteria, including E. coli , S. aureus , and B. subtillis . This indicates its potential use as an antimicrobial agent in medical treatments .
Anti-tubercular Agents
Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives suggest their therapeutic potential in treating tuberculosis .
Organic Synthesis
The compound is involved in the Claisen–Schmidt condensation reaction to yield novel compounds with potential applications in organic chemistry and material science .
Synthesis of Substituted Imidazoles
Recent advances in chemistry have highlighted the importance of imidazole derivatives in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components in functional molecules used in various everyday applications .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between 4-(4-Methyl-1h-imidazol-1-yl)benzenamine and its targets would depend on the specific target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 4-(4-Methyl-1h-imidazol-1-yl)benzenamine could have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.
Propriétés
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102791-87-7 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


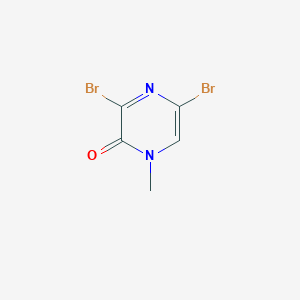

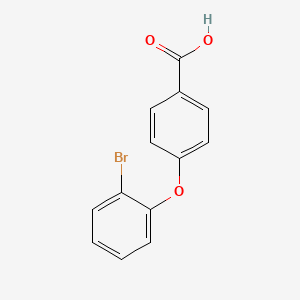
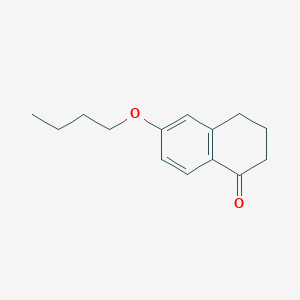



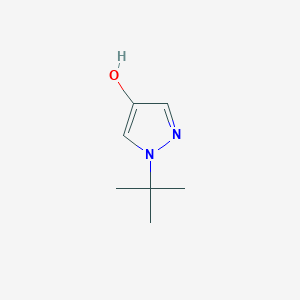


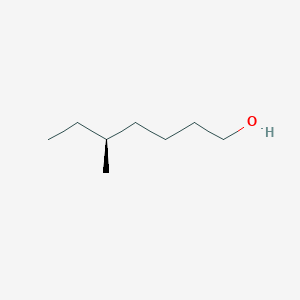
![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)
